LY255582 - 119193-09-8

LY255582

Catalog Number: EVT-255202
CAS Number: 119193-09-8
Molecular Formula: C22H35NO2
Molecular Weight: 345.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LY255582 is a synthetic phenylpiperidine derivative classified as a non-selective opioid receptor antagonist. [, , ] It binds with high affinity to mu (μ), delta (δ), and kappa (κ) opioid receptors. [, , ] LY255582 has been utilized extensively in scientific research to investigate the role of the opioid system in various physiological processes, particularly those related to food intake, energy balance, and obesity. [, , , , , , , ]

Future Directions
  • Exploring the potential of LY255582 as a pharmacotherapy for binge eating disorder (BED). Preliminary research suggests that LY255582 can reduce binge-like eating in rodent models. []

Compound Description: This refers to a series of compounds structurally related to LY255582, sharing the core 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold. These derivatives were synthesized and evaluated for their impact on food consumption in obese Zucker rats and their opioid receptor (mu, kappa, delta) affinity and antagonist activity [].

Naltrexone

Compound Description: Naltrexone is a well-known opioid antagonist clinically used to treat alcohol and opioid dependence. It has been investigated for its potential to reduce antipsychotic-induced weight gain [].

Samidorphan

Compound Description: Samidorphan is a peripherally acting mu opioid receptor antagonist. It is clinically used in combination with mu opioid agonists to reduce opioid-induced side effects like constipation [].

Ephedrine, Amphetamine, Fenfluramine, Nalmefene

Compound Description: These are pharmacological agents known for their appetite-suppressant effects. LY255582 was found to be more potent in reducing food intake in obese Zucker rats compared to these compounds [].

LY2491481

Compound Description: LY2491481 is a selective mu opioid receptor antagonist [].

Naltriben

Compound Description: Naltriben is a selective delta opioid receptor antagonist [].

LY2444296

Compound Description: LY2444296 is a selective kappa opioid receptor antagonist [].

JDTic

Compound Description: JDTic is a potent and selective kappa opioid receptor antagonist, developed as a potential therapeutic for depression, anxiety, and substance abuse [].

LY246736 (Alvimopan)

Compound Description: LY246736 (Alvimopan) is a peripherally selective mu opioid receptor antagonist, clinically used to accelerate gastrointestinal recovery following bowel resection surgery [, ].

Source and Classification

LY255582 is classified as a selective antagonist for the kappa opioid receptor. It is part of a broader class of compounds known as piperidine derivatives, which are characterized by their ability to interact with opioid receptors in the central nervous system. The compound was developed through structure-activity relationship studies aimed at optimizing the efficacy and selectivity of opioid antagonists .

Synthesis Analysis

The synthesis of LY255582 involves several key steps that utilize various organic chemistry techniques. The initial approach involves the preparation of intermediates from 1,3-dimethyl-4-piperidinone. A notable method includes reductive amination conditions using titanium isopropoxide followed by sodium borohydride for specific derivatives .

A detailed synthetic route can be outlined as follows:

  1. Formation of Piperidine Derivatives: Starting from 1,3-dimethyl-4-piperidinone, the compound undergoes reductive amination with appropriate aldehydes or ketones.
  2. Coupling Reactions: The resulting piperidine derivatives are then coupled with various carboxylic acids using coupling reagents like HATU (O-(7-Aza-1-hydroxybenzotriazole) uronium hexafluorophosphate) to form amide bonds.
  3. Deprotection Steps: Protective groups such as Boc (tert-butyloxycarbonyl) are removed using trifluoroacetic acid to yield the final product .

This multi-step synthesis allows for the incorporation of specific functional groups that enhance the binding affinity and selectivity of LY255582 for kappa opioid receptors.

Molecular Structure Analysis

The molecular structure of LY255582 can be described by its core piperidine ring substituted with various functional groups. The compound has a specific stereochemistry that contributes to its biological activity. The structural formula can be represented as:

C21H30N2O3\text{C}_{21}\text{H}_{30}\text{N}_{2}\text{O}_{3}

Key features include:

  • A piperidine ring that provides a rigid framework.
  • Hydroxyphenyl groups that enhance receptor binding.
  • Specific stereochemical configurations at the 3 and 4 positions of the piperidine ring which are crucial for its antagonist activity .
Chemical Reactions Analysis

LY255582 participates in various chemical reactions primarily related to its interactions with opioid receptors. Key reactions include:

  • Binding Affinity Studies: In vitro assays have demonstrated that LY255582 binds selectively to kappa opioid receptors, which can be quantified using radiolabeled analogs such as [^3H]-LY255582.
  • Metabolic Stability Tests: The compound undergoes metabolic transformations when incubated with liver microsomes, affecting its pharmacokinetic properties .

These reactions are critical for understanding how LY255582 behaves in biological systems and its potential therapeutic applications.

Mechanism of Action

The mechanism of action for LY255582 primarily involves its role as an antagonist at kappa opioid receptors. Upon binding to these receptors, LY255582 inhibits the typical signaling pathways activated by endogenous opioids such as dynorphins. This antagonistic action leads to various physiological effects:

  • Reduction in Pain Perception: By blocking kappa receptors, LY255582 may modulate pain pathways differently than traditional opioids.
  • Potential Antidepressant Effects: Research suggests that kappa receptor antagonism may have implications in treating mood disorders .

The detailed mechanism involves competitive binding and subsequent blockade of receptor activation, which can be studied through molecular docking analyses.

Physical and Chemical Properties Analysis

LY255582 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 358.48 g/mol.
  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited water solubility.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for determining the compound's formulation and delivery methods in clinical settings .

Applications

LY255582 has several scientific applications:

  • Research Tool: It serves as a valuable tool in neuroscience research to study kappa opioid receptor functions and their roles in pain modulation and mood regulation.
  • Potential Therapeutic Agent: Due to its antagonist properties, LY255582 is being investigated for potential therapeutic uses in conditions such as depression, anxiety disorders, and substance abuse disorders .
  • Pharmacological Studies: The compound is utilized in pharmacological studies to better understand opioid receptor interactions and develop new analgesics with fewer side effects compared to traditional opioids.
Historical Context and Rationale for Development of LY255582

Emergence of Non-Morphinan Opioid Antagonist Pharmacophores

The discovery of non-morphinan opioid antagonists represented a pivotal shift in medicinal chemistry. Traditional antagonists like naloxone and naltrexone, while effective, exhibited limitations in receptor selectivity and pharmacokinetic profiles. This drove research into novel chemotypes devoid of the morphinan scaffold. The trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidine class emerged as a breakthrough, with LY255582 as a seminal example. These compounds retained high affinity for opioid receptors but lacked intrinsic agonist activity, making them "pure" antagonists. Early work by Carroll et al. demonstrated that simplified piperidine cores could mimic the binding of complex trialkylphenylpiperidines, enabling more synthetically accessible and tunable molecules [3] [7].

Table 1: Evolution of Key Non-Morphinan Opioid Antagonists

CompoundCore StructureSelectivity ProfileKey Innovation
Nor-BNINaltrexone-derived bis-oxa-bridgeKOR-selective (long duration)First potent, selective KOR antagonist
JDTictrans-3,4-dimethylpiperidineKOR-selectiveClinical candidate for addiction
LY255582N-substituted piperidinePan-opioid antagonistOptimized for metabolic disorders

Preclinical Motivation: Addressing Limitations of Nonselective Opioid Antagonists

Naltrexone, a nonselective opioid receptor antagonist, showed modest efficacy in reducing alcohol consumption in clinical and preclinical studies. However, its utility was limited by:

  • Incomplete efficacy: Variable effects on stress-induced relapse [2] [4].
  • Dosing challenges: Required high doses (1–10 mg/kg) to attenuate ethanol seeking in rodents [4].
  • Receptor coverage: Inability to fully block kappa opioid receptor (KOR)-mediated dysphoric and stress responses [1].

LY255582 was developed to overcome these issues. Preclinical studies in alcohol-preferring (P) rats revealed LY255582 was 100-fold more potent than naltrexone in reducing ethanol-seeking behavior and relapse drinking. At 0.03 mg/kg, LY255582 suppressed Pavlovian spontaneous recovery (a model of intrinsically motivated drug-seeking) by 35%, while naltrexone required 1 mg/kg to achieve comparable effects [2] [4]. Critically, LY255582 reduced relapse drinking by 70–90% at low doses, suggesting superior blockade of neurocircuits driving compulsive alcohol use [4].

Table 2: Comparative Efficacy of LY255582 vs. Naltrexone in Alcohol Models

Behavior ModelLY255582 (Effective Dose)Naltrexone (Effective Dose)Efficacy (%)
Ethanol seeking (PSR)0.03 mg/kg1 mg/kg35% reduction
Relapse drinking (ADE)0.1 mg/kg5 mg/kg80% reduction
Maintenance drinking0.3 mg/kg10 mg/kg75% reduction

PSR: Pavlovian Spontaneous Recovery; ADE: Alcohol Deprivation Effect [4]

Structural Innovation in the trans-3,4-Dimethyl-4-(3'-Hydroxyphenyl)Piperidine Class

LY255582 belongs to the N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidine class, distinguished by three key structural features:

  • Stereospecific methyl groups: The trans configuration of 3,4-dimethyl groups locks the piperidine ring in a conformation that optimizes receptor interactions. This enhances binding to KOR and MOR over delta receptors [3] [7].
  • N-substituents: Unlike earlier antagonists (e.g., nor-BNI), LY255582 incorporates bulky N-alkyl or N-arylalkyl groups. These substituents eliminate agonist activity by sterically blocking receptor activation cascades [7].
  • Bioisosteric replacements: The 3-hydroxyphenyl moiety serves as a bioisostere for the phenol ring in morphinans, enabling high-affinity binding without opioid-typical side effects [3].

This pharmacophore enabled the development of tailored antagonists:

  • LY246736 (alvimopan): Peripherally restricted MOR antagonist for GI recovery [3].
  • JDTic: Selective KOR antagonist for depression and addiction [1] [3].
  • LY255582: Pan-opioid antagonist optimized for central actions in reward pathways [3] [5].

Eli Lilly advanced LY255582 to preclinical development for obesity, leveraging its ability to blunt reward-driven behaviors [5]. However, its development was discontinued by 1995, though the pharmacophore remains influential in opioid antagonist design [5].

Properties

CAS Number

119193-09-8

Product Name

LY255582

IUPAC Name

3-[(3R,4R)-1-[(3S)-3-cyclohexyl-3-hydroxypropyl]-3,4-dimethylpiperidin-4-yl]phenol

Molecular Formula

C22H35NO2

Molecular Weight

345.5 g/mol

InChI

InChI=1S/C22H35NO2/c1-17-16-23(13-11-21(25)18-7-4-3-5-8-18)14-12-22(17,2)19-9-6-10-20(24)15-19/h6,9-10,15,17-18,21,24-25H,3-5,7-8,11-14,16H2,1-2H3/t17-,21-,22+/m0/s1

InChI Key

LVVHEFJXPXAUDD-BULFRSBZSA-N

SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CCC(C3CCCCC3)O

Synonyms

1-(3-hydroxy-3-cyclohexylpropyl)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidine
LY 243670
LY 255265
LY 255582
LY 255609
LY 255610
LY-243670
LY-255265
LY-255582
LY-255609
LY-255610
LY243670
LY255265
LY255582
LY255609
LY255610

Canonical SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CCC(C3CCCCC3)O

Isomeric SMILES

C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)CC[C@@H](C3CCCCC3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.